molecular formula C16H14N2O2 B3126916 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole CAS No. 338393-69-4

2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole

Cat. No.: B3126916
CAS No.: 338393-69-4
M. Wt: 266.29 g/mol
InChI Key: TYQWIGAIJAUOMY-UHFFFAOYSA-N
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Description

2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole (CAS Number: 338393-69-4) is a high-purity organic compound featuring the 1,3,4-oxadiazole heterocycle, a scaffold of significant interest in medicinal chemistry and anticancer drug discovery . The 1,3,4-oxadiazole ring is a privileged structure in pharmaceutical research due to its wide spectrum of biological activities and its role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability . This particular derivative is part of a class of compounds being extensively investigated for their potential to inhibit cancer cell proliferation through multiple mechanisms . Research indicates that 1,3,4-oxadiazole-based compounds can exhibit potent cytotoxic effects by targeting key enzymes and pathways involved in cancer progression, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . Recent studies on structurally related 1,3,4-oxadiazole-2-thioethers have demonstrated significant cytotoxicity against human lung cancer (A549) cell lines, underscoring the potential of this chemical class in developing new oncology therapeutics . With a molecular formula of C16H14N2O2 and a molecular weight of 266.29, this compound is supplied for research applications. It is intended for use in biochemical profiling, high-throughput screening, and structure-activity relationship (SAR) studies to develop novel therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[4-[(4-methylphenyl)methoxy]phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-12-2-4-13(5-3-12)10-19-15-8-6-14(7-9-15)16-18-17-11-20-16/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQWIGAIJAUOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210866
Record name 2-[4-[(4-Methylphenyl)methoxy]phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665870
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338393-69-4
Record name 2-[4-[(4-Methylphenyl)methoxy]phenyl]-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338393-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-[(4-Methylphenyl)methoxy]phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole typically involves the reaction of 4-methylphenylmethanol with 4-hydroxybenzohydrazide to form an intermediate, which is then cyclized to produce the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an oxadiazole ring, which is known for its role in various pharmacological activities. The synthesis typically involves cyclization reactions of 4-methylphenylmethanol with 4-hydroxybenzohydrazide under dehydrating conditions. Advanced synthetic methods may include the use of catalysts and optimized reaction conditions to enhance yield and purity.

Synthetic Routes

  • Cyclization Reaction : Involves the reaction of 4-methylphenylmethanol with 4-hydroxybenzohydrazide.
  • Dehydrating Agents : Commonly used to facilitate the cyclization process.
  • Catalysts : Employed to improve reaction efficiency.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown potent antibacterial effects against strains such as Escherichia coli and Pseudomonas aeruginosa, along with antifungal activity against Candida albicans .

Anticancer Activity

The anticancer potential has been a focal point in recent studies, where various derivatives have been tested against different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). One study reported IC50 values ranging from 0.12 to 2.78 µM for oxadiazole derivatives, indicating their effectiveness in inhibiting cancer cell proliferation . Notably, some compounds showed cytotoxic effects comparable to established anticancer drugs like doxorubicin.

Scientific Research Applications

The applications of 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole span several fields:

Field Applications
Medicinal Chemistry Investigated for potential therapeutic applications in treating various diseases.
Biology Studied for antimicrobial and anticancer properties.
Chemistry Used as a building block in the synthesis of more complex molecules and materials.
Industry Utilized in the development of new materials with specific properties, such as polymers and coatings.

Case Studies

  • Antimicrobial Activity Study :
    • Researchers synthesized various derivatives of this compound.
    • In vitro tests demonstrated significant antibacterial activity against E. coli and Pseudomonas aeruginosa.
  • Anticancer Study :
    • A series of oxadiazole derivatives were tested on MCF-7 and A549 cell lines.
    • Results indicated promising cytotoxic effects with IC50 values comparable to established chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Key Findings and Insights

  • Structural Flexibility : Substituents like sulfanyl, chloro, and carbazole drastically alter biological and electronic properties. The target compound’s methoxy group may balance lipophilicity and solubility.
  • Therapeutic Potential: While HDAC6 inhibitors () and A3 () are well-characterized, the target compound’s 4-methylphenylmethoxy group warrants evaluation for neuroinflammatory or anticancer activity.

Biological Activity

2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

The compound is characterized by the presence of an oxadiazole ring, which is known for its role in various pharmacological activities. The synthesis typically involves the cyclization of 4-methylphenylmethanol with 4-hydroxybenzohydrazide under dehydrating conditions to form the oxadiazole ring. Advanced synthetic methods may include the use of catalysts and optimized reaction conditions to enhance yield and purity .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain oxadiazole derivatives demonstrate potent antibacterial effects against strains such as Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. Various derivatives have been tested against different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). One study reported IC50 values ranging from 0.12 to 2.78 µM for oxadiazole derivatives, indicating their effectiveness in inhibiting cancer cell proliferation . Notably, some compounds showed cytotoxic effects comparable to established anticancer drugs like doxorubicin .

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. These interactions may include binding to enzymes or receptors that regulate cellular pathways associated with cancer progression or microbial resistance. For example, the activation of apoptotic pathways through caspase-3 cleavage has been observed in treated cancer cells .

Research Findings and Case Studies

A summary of key findings from various studies on the biological activity of this compound is presented in the following table:

Study Biological Activity Cell Line/Organism IC50 Value (µM)
AntibacterialE. coliNot specified
AntifungalC. albicansNot specified
AnticancerMCF-70.12 - 2.78
CytotoxicA549Comparable to doxorubicin

Q & A

Q. What are the most efficient synthetic routes for 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole, and how do reaction conditions affect yield?

Answer: The compound can be synthesized via cyclization-oxidation of acyl hydrazones with aldehydes. Key methods include:

  • Microwave-assisted synthesis : Using 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate (BTPPDS) as an oxidant in solvent-free conditions reduces reaction time to 25 minutes (vs. 12 hours under reflux) .
  • Conventional thermal methods : Hydrazide intermediates are cyclized with phosphoryl chloride (POCl₃) or sulfuric acid, yielding 70–85% under reflux .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsTimeYield (%)Reference
Microwave-assistedSolvent-free, BTPPDS25 min80–90
Thermal cyclizationPOCl₃, reflux12 h70–85

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Answer:

  • X-ray crystallography : Resolves 3D crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions in the oxadiazole ring) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, aromatic protons appear at δ 7.44–8.05 ppm, and methyl groups at δ 2.29 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 355.1443) .

Q. What safety precautions are required when handling this compound?

Answer:

  • Toxicity : Classified as acute oral toxicity (Category 4) and skin irritant (Category 2). Use PPE (gloves, goggles) and work in a fume hood .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. What preliminary biological activities have been reported for this compound?

Answer:

  • Antimicrobial activity : Derivatives with electron-withdrawing substituents (e.g., Cl, NO₂) show moderate activity against E. coli and S. aureus .
  • Anticancer potential : Oxadiazole-thiadiazole hybrids exhibit IC₅₀ values <10 µM against breast cancer cell lines (MCF-7) .

Advanced Research Questions

Q. How can mechanistic studies optimize the synthesis of this compound?

Answer:

  • Oxidation mechanism : BTPPDS promotes radical-mediated cyclization, confirmed by ESR spectroscopy .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, improving regioselectivity .

Q. What computational tools predict the electronic properties of this compound for material science applications?

Answer:

  • DFT calculations : Analyze HOMO-LUMO gaps (e.g., 3.2–3.5 eV) to assess charge transport in organic LEDs .
  • Molecular docking : Predict binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) for antimicrobial design .

Q. How can contradictory data on biological activity be resolved?

Answer:

  • Structure-activity relationship (SAR) : Substituent polarity and steric effects significantly modulate activity. For example:
    • Electron-withdrawing groups enhance antimicrobial activity but reduce solubility .
    • Bulky substituents (e.g., biphenyl) improve luminescence in OLEDs but reduce bioavailability .

Q. Table 2: Substituent Effects on Biological Activity

SubstituentActivity (IC₅₀/EC₅₀)ApplicationReference
4-Chlorophenyl8.5 µM (MCF-7)Anticancer
4-Methoxyphenyl15 µg/mL (Antimicrobial)Antibacterial

Q. What advanced applications exist for this compound in material science?

Answer:

  • Organic electronics : Acts as an electron-transport layer in OLEDs due to its high electron affinity (EA = 2.8 eV) .
  • Photochromic materials : Diarylethene derivatives exhibit reversible optical switching under UV/visible light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole
Reactant of Route 2
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2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole

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